Diethyl cyclopentylmalonate

Description

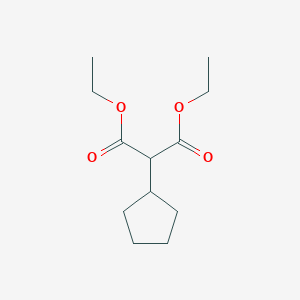

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-cyclopentylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-3-15-11(13)10(12(14)16-4-2)9-7-5-6-8-9/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPOKLNJWFXXQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290213 | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18928-91-1 | |

| Record name | 18928-91-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67358 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl cyclopentylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl Cyclopentylmalonate: A Comprehensive Technical Guide

CAS Number: 18928-91-1

This technical guide provides an in-depth overview of diethyl cyclopentylmalonate, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, spectroscopic characterization, and its applications as a chemical intermediate.

Chemical and Physical Properties

This compound is a diester derivative of malonic acid, featuring a cyclopentyl substituent. Its chemical structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 18928-91-1 | [1][2][3] |

| Molecular Formula | C₁₂H₂₀O₄ | [1][3] |

| Molecular Weight | 228.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow clear liquid | |

| Boiling Point | 138 °C at 13 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index | 1.4430-1.4450 | |

| Purity | >95.0% (GC) |

Synthesis of this compound

The most common and well-established method for the synthesis of this compound is the alkylation of diethyl malonate.[1] This reaction is a classic example of the malonic ester synthesis, which involves the formation of a resonance-stabilized enolate from diethyl malonate, followed by nucleophilic attack on an appropriate electrophile, in this case, a cyclopentyl halide.

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes the synthesis of this compound from diethyl malonate and cyclopentyl bromide.

Reagents and Materials:

-

Diethyl malonate

-

Cyclopentyl bromide

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be performed with caution.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. The addition should be slow to control the exothermic reaction. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium salt of diethyl malonate, which may appear as a white precipitate.

-

Alkylation: Add cyclopentyl bromide to the reaction mixture dropwise via a dropping funnel. After the addition is complete, heat the mixture to reflux and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol using a rotary evaporator. To the residue, add water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with a saturated aqueous solution of ammonium chloride to remove any unreacted base, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to yield the final product as a colorless to light yellow liquid.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques. The expected spectroscopic data are summarized below.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals for the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and characteristic signals for the cyclopentyl group protons.[1] |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the ester groups, the carbons of the ethyl groups, and the carbons of the cyclopentyl ring.[1] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ester functional groups.[1] |

| Mass Spectrometry | The molecular ion peak (M⁺) and a characteristic fragmentation pattern that can confirm the molecular weight and structure.[1] |

Applications in Research and Drug Development

This compound is a valuable intermediate in organic synthesis due to its versatile reactivity.[1] The presence of two ester groups and an active methylene group allows for a wide range of chemical transformations.

-

Synthesis of Complex Molecules: The enolate derived from this compound can act as a nucleophile in various reactions, including further alkylations, acylations, and Michael additions, enabling the construction of more complex molecular architectures.[1]

-

Pharmaceutical Intermediates: This compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs). Derivatives of this compound have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1]

-

Heterocyclic Synthesis: this compound can be utilized in condensation reactions to form various heterocyclic compounds, which are common scaffolds in medicinal chemistry.

Visualizations

Synthesis Workflow of this compound

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Bioactive Molecules

Caption: Applications of this compound in synthesis.

References

Diethyl Cyclopentylmalonate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl cyclopentylmalonate is a versatile diester that serves as a crucial building block in modern organic synthesis. Its unique structural features, particularly the active methylene group flanked by two ester functionalities, make it an invaluable intermediate for the construction of complex molecular architectures. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in pharmaceutical research and drug development. Detailed experimental protocols and schematic diagrams are included to facilitate its practical application in the laboratory.

Chemical Structure and Properties

This compound, with the IUPAC name diethyl 2-cyclopentylpropanedioate, is a colorless to light yellow liquid.[1] Its core structure consists of a cyclopentyl ring attached to the alpha-carbon of diethyl malonate.

Chemical Structure:

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 18928-91-1 | [1][2][3][4] |

| Molecular Formula | C₁₂H₂₀O₄ | [4][5][6] |

| Molecular Weight | 228.28 g/mol | [2][4][5][6] |

| Appearance | Colorless to light yellow clear liquid | [1][3] |

| Boiling Point | 138 °C / 13 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Refractive Index | 1.4430-1.4450 | [3] |

| Purity | >95.0% (GC) | [1] |

Synthesis of this compound

The most established method for synthesizing this compound is through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[2] This reaction involves the formation of a nucleophilic enolate from diethyl malonate, which subsequently reacts with a cyclopentyl electrophile, such as cyclopentyl bromide.[2][3]

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol outlines the synthesis of this compound from diethyl malonate and cyclopentyl bromide using sodium ethoxide as the base.

Materials:

-

Diethyl malonate

-

Cyclopentyl bromide

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature. The ethoxide anion abstracts an α-hydrogen from diethyl malonate to form a resonance-stabilized enolate.[2]

-

Alkylation: Add cyclopentyl bromide to the reaction mixture via a dropping funnel. The reaction is typically heated to reflux to ensure complete reaction. The nucleophilic enolate attacks the electrophilic carbon of cyclopentyl bromide in an SN2 reaction, displacing the bromide and forming the C-C bond.[2]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via malonic ester synthesis.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical industry.[2] Its utility stems from the reactivity of the active methylene group and the ester functionalities.

Precursor for Bioactive Molecules

The cyclopentylmalonate scaffold is present in various biologically active compounds. Derivatives have shown potential as:

-

Anti-inflammatory Agents: Certain derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating conditions like arthritis.[2]

-

Antimicrobial Agents: Research has indicated that some derivatives possess antibacterial activity.[2]

The general workflow for utilizing this compound as a synthetic precursor is depicted below.

Synthesis of Heterocyclic Compounds

The two ester groups in this compound make it a suitable precursor for the synthesis of various heterocyclic compounds through cyclocondensation reactions.[2] These heterocyclic scaffolds are core structures in many medicinal agents.[2]

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant applications in the development of new therapeutic agents. Its straightforward synthesis and versatile reactivity allow for the creation of a diverse array of complex molecules. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

- 1. This compound | 18928-91-1 | TCI AMERICA [tcichemicals.com]

- 2. This compound|Pharmaceutical Intermediate [benchchem.com]

- 3. This compound CAS#: 18928-91-1 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 18928-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1,3-Diethyl 2-cyclopentylpropanedioate | C12H20O4 | CID 249269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Diethyl Cyclopentylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of diethyl cyclopentylmalonate (diethyl 2-cyclopentylpropanedioate), a key intermediate in the synthesis of various organic molecules. This document details the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its preparation.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the ethyl and cyclopentyl moieties. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent ester groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~3.20 | Triplet | 1H | >CH-CH(COOEt)₂ |

| ~2.20 | Multiplet | 1H | Cyclopentyl-CH |

| ~1.50-1.70 | Multiplet | 8H | Cyclopentyl-CH₂ |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~169 | C =O (Ester carbonyl) |

| ~61 | -O-CH₂ -CH₃ |

| ~55 | >C H-CH(COOEt)₂ |

| ~45 | Cyclopentyl-C H |

| ~30 | Cyclopentyl-C H₂ |

| ~25 | Cyclopentyl-C H₂ |

| ~14 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester carbonyl group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Strong | C-H stretch (Aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1250 | Strong | C-O stretch (Ester) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 228 | Moderate | [M]⁺ (Molecular Ion) |

| 183 | High | [M - OEt]⁺ |

| 155 | High | [M - COOEt]⁺ |

| 127 | Moderate | [M - COOEt - C₂H₄]⁺ |

| 69 | High | [C₅H₉]⁺ (Cyclopentyl cation) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via the alkylation of diethyl malonate with cyclopentyl bromide.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Absolute ethanol

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, diethyl malonate is added dropwise at a controlled temperature, typically 0-5 °C, to form the sodium salt of diethyl malonate.

-

Cyclopentyl bromide is then added dropwise to the reaction mixture.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is partitioned between diethyl ether and a saturated aqueous ammonium chloride solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation to yield the crude this compound.

-

The crude product can be purified by vacuum distillation.

Spectroscopic Analysis

NMR Spectroscopy:

-

A sample of this compound (~10-20 mg) is dissolved in deuterated chloroform (CDCl₃) (~0.6 mL).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300 or 400 MHz).

IR Spectroscopy:

-

A thin film of the purified liquid sample is placed between two sodium chloride or potassium bromide plates.

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry:

-

The sample is introduced into a mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and subsequent ionization.

-

Electron ionization (EI) at 70 eV is a common method for generating the mass spectrum.

Logical Workflow

The following diagram illustrates the overall workflow from synthesis to spectroscopic characterization of this compound.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the ¹H NMR Spectrum of Diethyl Cyclopentylmalonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of diethyl cyclopentylmalonate. It includes predicted spectral data, a comprehensive experimental protocol for acquiring such a spectrum, and a structural representation to aid in the interpretation of the data. This document is intended to serve as a valuable resource for chemists in research and development who are working with or synthesizing this and related compounds.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The multiplicity of each signal is described as singlet (s), doublet (d), triplet (t), quartet (q), or multiplet (m). The integration value represents the relative number of protons corresponding to each signal.

Table 1: Predicted ¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet (t) | 6H | -OCH₂CH₃ |

| b | ~1.50 - 1.90 | Multiplet (m) | 8H | Cyclopentyl -CH₂- |

| c | ~2.90 - 3.10 | Multiplet (m) | 1H | Cyclopentyl -CH- |

| d | ~3.35 | Doublet (d) | 1H | Malonate -CH- |

| e | ~4.20 | Quartet (q) | 4H | -OCH₂ CH₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used and the specific spectrometer frequency.

Structural Representation and Proton Assignments

The following diagram illustrates the structure of this compound with the different proton environments labeled according to the assignments in Table 1.

Caption: Structure of this compound with proton assignments.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for the acquisition of a ¹H NMR spectrum of this compound.

1. Sample Preparation

-

Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that will dissolve the sample and has a residual proton signal that does not overlap with the signals of interest. Deuterated chloroform (CDCl₃) is a common and suitable choice.[1]

-

Concentration: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm. Modern NMR instruments can often reference the spectrum to the residual solvent peak, making the addition of a separate standard unnecessary.[1]

-

Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity must be optimized by a process called shimming. This is crucial for obtaining sharp spectral lines and accurate coupling information.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

-

Spectral Width: The spectral width should be set to encompass all expected proton signals, typically from 0 to 12 ppm for organic molecules.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

3. Data Processing

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phasing: The spectrum must be phased to ensure that all peaks have a pure absorption lineshape.

-

Baseline Correction: A flat baseline should be established across the spectrum.

-

Integration: The area under each signal should be integrated to determine the relative number of protons giving rise to that signal.[1]

-

Referencing: The chemical shift axis should be calibrated by setting the TMS signal to 0 ppm or the residual solvent peak to its known chemical shift value.

Logical Relationship of Spectral Interpretation

The following diagram illustrates the workflow for interpreting the ¹H NMR spectrum of this compound.

Caption: Workflow for ¹H NMR spectral interpretation.

References

Technical Guide: 13C NMR Data for Diethyl Cyclopentylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted 13C NMR Data

Due to the absence of published experimental 13C NMR data for diethyl cyclopentylmalonate, the following table summarizes the predicted chemical shifts. These predictions are derived from the known 13C NMR data of analogous structures, including diethyl malonate, cyclopentane, and various alkyl-substituted diethyl malonates. The assignments are based on established chemical shift increments and trends in 13C NMR spectroscopy.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in proton-coupled spectrum) |

| Carbonyl (C=O) | 168 - 172 | Singlet (s) |

| Methylene (-O-C H₂) | 60 - 63 | Triplet (t) |

| Methine (>C H-) | 50 - 55 | Doublet (d) |

| Cyclopentyl C1 | 35 - 40 | Doublet (d) |

| Cyclopentyl C2, C5 | 30 - 35 | Triplet (t) |

| Cyclopentyl C3, C4 | 25 - 30 | Triplet (t) |

| Methyl (-C H₃) | 13 - 15 | Quartet (q) |

Experimental Protocol for 13C NMR Spectroscopy

The following provides a detailed, standard methodology for the acquisition of a 13C NMR spectrum for a compound such as this compound.

2.1 Sample Preparation

-

Sample Quantity: Weigh approximately 20-50 mg of this compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR instruments often use the residual solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2 NMR Instrument Parameters

-

Spectrometer: A multinuclear NMR spectrometer with a proton frequency of 300 MHz or higher is recommended. The corresponding 13C frequency would be 75 MHz.

-

Probe: A broadband or dual-channel probe tuned to the 13C frequency.

-

Acquisition Mode: Standard proton-decoupled 13C NMR (¹³C{¹H}).

-

Pulse Sequence: A standard single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for adequate relaxation of quaternary carbons.

-

Number of Scans: Dependent on the sample concentration, but typically ranges from 128 to 1024 scans to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

2.3 Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to ensure a flat baseline.

-

Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm or the residual solvent signal.

Visualizations

3.1 Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with a numbering scheme for the carbon atoms to facilitate the discussion of NMR data.

3.2 Predicted 13C NMR Signal Assignments

This diagram illustrates the logical relationship between the different carbon environments in this compound and their predicted regions in a 13C NMR spectrum.

An In-depth Technical Guide to the Infrared Spectroscopy of Diethyl Cyclopentylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of diethyl cyclopentylmalonate. It details the characteristic vibrational frequencies, an experimental protocol for obtaining the IR spectrum of a liquid sample, and a logical workflow for spectral interpretation. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who utilize IR spectroscopy for the characterization of organic compounds.

Molecular Structure and Functional Groups

This compound (C₁₂H₂₀O₄) is a diester with a cyclopentyl substituent. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are:

-

Ester Carbonyl (C=O): This group is expected to produce a strong absorption band.

-

Ester Carbon-Oxygen (C-O): These bonds will also result in distinct absorption peaks.

-

Alkyl C-H Bonds: Both sp³ hybridized C-H bonds in the cyclopentyl and ethyl groups will be prominent.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound. The frequencies are based on typical values for esters and alkanes and are supported by data from related compounds.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2960-2850 | Strong to Medium | C-H stretching (sp³ hybridized carbons of the cyclopentyl and ethyl groups)[1] |

| ~1735 | Strong | C=O stretching (ester carbonyl) |

| ~1465 | Medium | C-H bending (CH₂ scissoring) |

| ~1375 | Medium | C-H bending (CH₃ umbrella mode) |

| ~1250-1150 | Strong | C-O stretching (ester) |

Experimental Protocols

A standard method for obtaining the IR spectrum of a liquid sample like this compound is the "neat" liquid film method.[1][2]

Objective: To obtain a high-quality Fourier-transform infrared (FTIR) spectrum of neat this compound.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates[1]

-

Pipette

-

Acetone (for cleaning)

-

Kimwipes or other lint-free tissue

Procedure:

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected.[1] This is done with an empty sample compartment to account for atmospheric CO₂ and water vapor, as well as any signals from the instrument itself.[1]

-

Sample Preparation:

-

Sample Spectrum Acquisition:

-

Data Processing and Interpretation: The resulting spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), can then be analyzed to identify the characteristic absorption bands corresponding to the functional groups in this compound.

-

Cleaning: After the analysis, the salt plates should be thoroughly cleaned with acetone and dried before being stored in a desiccator.[2]

Mandatory Visualizations

The following diagrams illustrate the logical relationships in the infrared spectroscopic analysis of this compound.

Caption: Figure 1: Interpretation Workflow for the IR Spectrum of this compound

References

An In-depth Technical Guide to the Physical Properties of Diethyl Cyclopentylmalonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Diethyl cyclopentylmalonate (CAS No. 18928-91-1), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. The information is presented to support research, development, and quality control activities.

Core Physical Properties

This compound is typically a colorless to light yellow clear liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value | Source(s) |

| CAS Number | 18928-91-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₂H₂₀O₄ | [2][4][6][7] |

| Molecular Weight | 228.28 g/mol | [3][4][5][6][7] |

| Boiling Point | 138 °C at 13 mmHg | [1][2][5] |

| Density | 1.03 g/cm³ (at 20°C) | [1][2][5] |

| Refractive Index | 1.4430 - 1.4450 (at 20°C) | [1] |

| Appearance | Colorless to Light yellow clear liquid | [1][2] |

| Purity (GC) | >95.0% | [2] |

Experimental Protocols

1. Gas Chromatography (GC) for Purity Assessment: The purity of this compound is typically determined using gas chromatography.[2] A capillary column suitable for separating esters is used, with a flame ionization detector (FID) being a common choice for detection. The sample is diluted in a suitable solvent (e.g., ethanol) and injected into the chromatograph. The percentage purity is calculated by comparing the area of the main peak to the total area of all peaks.

2. Boiling Point Determination: The boiling point at reduced pressure is a critical parameter for this compound. It is determined by distillation under a controlled vacuum. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point.

3. Density Measurement: The density is typically measured using a pycnometer or a digital density meter at a specified temperature, commonly 20°C.[1] The mass of a known volume of the substance is determined, and the density is calculated.

4. Refractive Index Measurement: An Abbe refractometer is commonly used to measure the refractive index of liquid samples. A drop of the substance is placed on the prism, and the refractive index is read directly from the instrument at a specified temperature (e.g., 20°C).[1]

Logical Relationships in Synthesis

While specific signaling pathways involving this compound are not applicable, its role in chemical synthesis can be represented. The primary method for its synthesis is the malonic ester synthesis, a classic example of carbon-carbon bond formation.

Caption: A simplified workflow for the synthesis of this compound via malonic ester synthesis.

References

- 1. This compound CAS#: 18928-91-1 [amp.chemicalbook.com]

- 2. This compound | 18928-91-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound|Pharmaceutical Intermediate [benchchem.com]

- 4. This compound | 18928-91-1 [chemicalbook.com]

- 5. 18928-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 1,3-Diethyl 2-cyclopentylpropanedioate | C12H20O4 | CID 249269 - PubChem [pubchem.ncbi.nlm.nih.gov]

Diethyl Cyclopentylmalonate: A Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl cyclopentylmalonate is a valuable reagent in organic synthesis and pharmaceutical research. While comprehensive toxicological data is limited, existing classifications indicate that it is a hazardous substance requiring careful handling. This guide synthesizes available data on its properties, hazards, and safe handling procedures to minimize risk in a laboratory setting. The information herein is intended to supplement, not replace, comprehensive institutional safety protocols and the professional judgment of trained researchers.

Hazard Identification and Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

These classifications necessitate the use of appropriate personal protective equipment and handling procedures to prevent contact.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 18928-91-1 | [2] |

| Molecular Formula | C₁₂H₂₀O₄ | [1] |

| Molecular Weight | 228.28 g/mol | [1] |

| Boiling Point | 138 °C / 13 mmHg | [2] |

| Density | 1.03 g/cm³ | [2] |

| Refractive Index | 1.4430-1.4450 | [2] |

Toxicological Data

Direct toxicological studies on this compound are not widely available. One source suggests using a "read-across" approach, utilizing toxicity data from analogous compounds like dimethyl malonate for certain endpoints. However, this approach has limitations and should be used with caution. The primary known health effects are irritation to the skin, eyes, and respiratory system, as indicated by the GHS hazard statements.

Table 2: Summary of GHS Hazard Information

| Hazard Statement | Description | Classification |

| H315 | Causes skin irritation | Skin Irritant, Category 2 |

| H319 | Causes serious eye irritation | Eye Irritant, Category 2A |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 |

Experimental Protocols: Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to the following protocols is mandatory to ensure personnel safety.

Personal Protective Equipment (PPE) Workflow

All handling of this compound must be conducted within a certified chemical fume hood. The following diagram outlines the mandatory PPE workflow.

Storage and Handling

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing vapors or mist. Prevent contact with skin and eyes. All equipment should be properly grounded to prevent static discharge.

Spill Response Protocol

In the event of a spill, follow the established emergency procedure outlined below.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste in accordance with federal, state, and local regulations. Do not allow this chemical to enter the environment.

Conclusion

While this compound is a valuable synthetic tool, its potential to cause skin, eye, and respiratory irritation demands rigorous adherence to safety protocols. The procedures outlined in this guide provide a framework for minimizing exposure and mitigating risks. It is imperative that all personnel handling this compound are thoroughly trained in these procedures and have access to all necessary safety equipment. Future research into the specific toxicology of this compound will be beneficial for refining these handling guidelines.

References

The Genesis of a Cyclopentane Building Block: Discovery and First Synthesis of Diethyl Cyclopentylmalonate

A cornerstone in the synthesis of cyclic compounds, diethyl cyclopentylmalonate, emerged from the pioneering work of Sir William Henry Perkin Jr. and his collaborators in the late 19th century. This in-depth guide explores the historical context of its discovery and the first documented synthesis, providing detailed experimental protocols for researchers, scientists, and drug development professionals.

The discovery and initial synthesis of this compound are intrinsically linked to the broader exploration of alicyclic compounds, a field significantly advanced by the work of W. H. Perkin Jr. His development of the "Perkin alicyclic synthesis," a method involving the reaction of dihaloalkanes with the sodium salt of diethyl malonate, laid the groundwork for the creation of a variety of carbocyclic systems. It was within this framework that the synthesis of the cyclopentane ring fused to a malonic ester was first achieved.

While a single definitive publication marking the "discovery" is not apparent, the first detailed synthesis of a closely related precursor, which directly leads to this compound, is described in the 1893 publication by E. Haworth and W. H. Perkin Jr. in the Berichte der deutschen chemischen Gesellschaft. Their work on the synthesis of pentamethylene dibromide and its subsequent reactions provided the key building blocks and methodology.

First Synthesis: The Perkin Alicyclic Approach

The inaugural synthesis of this compound was achieved through the intramolecular cyclization of a linear precursor derived from diethyl malonate. The overarching strategy, now known as the Perkin alicyclic synthesis, involves two key stages: the alkylation of diethyl malonate with a suitable dihalide to form a linear intermediate, followed by a base-induced intramolecular cyclization.

Experimental Protocols

The following protocols are based on the foundational work of Perkin and his contemporaries, outlining the key experimental steps for the synthesis of this compound.

Part 1: Synthesis of Pentamethylene Dibromide (1,5-Dibromopentane)

This precursor is essential for the subsequent alkylation of diethyl malonate.

Methodology:

-

To a flask equipped with a reflux condenser, add pentamethylene glycol.

-

Slowly add fuming hydrobromic acid to the glycol.

-

Heat the mixture to reflux for several hours.

-

After cooling, separate the lower layer containing the crude pentamethylene dibromide.

-

Wash the crude product with water, then with a dilute sodium carbonate solution, and finally with water again.

-

Dry the product over anhydrous calcium chloride and purify by distillation.

Part 2: Synthesis of Diethyl Pentane-1,1,5,5-tetracarboxylate

This intermediate is formed by the double alkylation of diethyl malonate with pentamethylene dibromide.

Methodology:

-

In a flask fitted with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, add diethyl malonate with cooling.

-

Slowly add pentamethylene dibromide to the solution of sodio-diethyl malonate.

-

Heat the reaction mixture to reflux for several hours to ensure complete reaction.

-

Distill off the excess ethanol.

-

Add water to the residue and extract the product with ether.

-

Dry the ethereal extract over anhydrous sodium sulfate and remove the ether by distillation.

-

The resulting oily residue is diethyl pentane-1,1,5,5-tetracarboxylate.

Part 3: Synthesis of this compound

The final step involves the hydrolysis, decarboxylation, and re-esterification of the tetracarboxylate intermediate. A more direct, albeit lower-yielding, early approach involved the direct reaction of pentamethylene dibromide with two equivalents of sodio-diethyl malonate, followed by a more complex purification. The more controlled synthesis via the tetracarboxylate is detailed below.

Methodology:

-

Hydrolyze the diethyl pentane-1,1,5,5-tetracarboxylate by boiling with an excess of alcoholic potassium hydroxide solution.

-

After the reaction is complete, distill off the alcohol.

-

Dissolve the remaining potassium salt in water and acidify with hydrochloric acid to precipitate the tetracarboxylic acid.

-

Filter the crude acid, wash with water, and dry.

-

Heat the tetracarboxylic acid above its melting point to induce decarboxylation, yielding cyclopentane-1,1-dicarboxylic acid.

-

Esterify the resulting dicarboxylic acid by refluxing with absolute ethanol and a catalytic amount of sulfuric acid.

-

After esterification is complete, neutralize the excess acid with sodium carbonate solution.

-

Extract the this compound with ether, dry the extract, and purify by fractional distillation.

Data Presentation

The following table summarizes the key quantitative data from the early syntheses of this compound and its precursors.

| Compound | Starting Materials | Reagents | Yield (%) | Boiling Point (°C) |

| Pentamethylene Dibromide | Pentamethylene glycol | Fuming HBr | High | 222-224 |

| Diethyl Pentane-1,1,5,5-tetracarboxylate | Diethyl malonate, Pentamethylene dibromide | Sodium ethoxide | Moderate | - |

| This compound | Diethyl Pentane-1,1,5,5-tetracarboxylate | KOH, HCl, Ethanol, H₂SO₄ | Moderate | 255-257 |

Note: Yields in early organic synthesis were often reported qualitatively ("good," "moderate") or were not consistently high by modern standards.

Mandatory Visualization

The logical workflow for the first synthesis of this compound via the Perkin alicyclic synthesis is depicted below.

Conclusion

The discovery and first synthesis of this compound by W. H. Perkin Jr. and his contemporaries were significant milestones in organic chemistry. The application of the malonic ester synthesis to the formation of a five-membered ring opened up new avenues for the construction of complex cyclic molecules. The methodologies developed during this period, though refined over the past century, remain fundamental to the synthesis of this important chemical building block, which continues to find applications in areas ranging from pharmaceuticals to materials science. This guide provides a historical and technical foundation for understanding the origins of this versatile compound.

IUPAC name for Diethyl cyclopentylmalonate

An In-depth Technical Guide to Diethyl Cyclopentylmalonate

Introduction

This compound is a versatile chemical intermediate extensively utilized in advanced organic synthesis.[1] Its bifunctional nature, characterized by two ester groups, makes it a valuable precursor in the construction of complex molecular frameworks.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on applications relevant to pharmaceutical chemistry and drug development.[1]

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is diethyl 2-cyclopentylpropanedioate .[1][2]

Common synonyms include:

-

Cyclopentylmalonic Acid Diethyl Ester

-

Propanedioic acid, 2-cyclopentyl-, 1,3-diethyl ester[2]

-

Diethyl 2-cyclopentylmalonate[2]

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 18928-91-1 | |

| Molecular Formula | C₁₂H₂₀O₄ | [2] |

| Molecular Weight | 228.28 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Boiling Point | 138 °C at 13 mmHg | [3] |

| Density | 1.03 g/cm³ | [3] |

| Refractive Index | 1.4430-1.4450 | [3] |

| InChI Key | WXPOKLNJWFXXQO-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most established method for synthesizing this compound is the malonic ester synthesis, which involves the alkylation of diethyl malonate.[1][4]

Experimental Protocol: Alkylation of Diethyl Malonate

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium hydride (NaH)[1]

-

Cyclopentyl bromide[3]

-

Absolute ethanol (if using NaOEt)

-

Dry aprotic solvent (e.g., THF, if using NaH)

-

Apparatus for reflux and stirring

Procedure:

-

Enolate Formation:

-

Using Sodium Ethoxide: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to the stirred solution. The acidic α-hydrogen is abstracted by the strong base to form the nucleophilic sodium enolate of diethyl malonate.[1][5]

-

Using Sodium Hydride: Sodium hydride is suspended in a dry, aprotic solvent like THF. Diethyl malonate is added slowly, leading to the formation of the sodium enolate and hydrogen gas.[1]

-

-

Alkylation:

-

To the solution containing the diethyl malonate enolate, one equivalent of cyclopentyl bromide is added.[1]

-

The reaction proceeds via an SN2 mechanism, where the enolate acts as a nucleophile and attacks the cyclopentyl bromide, displacing the bromide ion.[1]

-

The mixture is typically heated to reflux to ensure the completion of the reaction.[5]

-

-

Work-up and Purification:

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is treated with water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude product is then purified by vacuum distillation to yield pure this compound.[3]

-

Synthesis Workflow Diagram

Caption: Malonic ester synthesis workflow.

Key Reactions and Applications

This compound serves as a precursor to a wide array of more complex molecules.[1] Its reactivity is primarily centered around its two ester groups and the active methylene group.[1]

Reactions Involving the Ester Functionality

-

Hydrolysis: Under acidic or basic conditions, the ester groups can be hydrolyzed to yield cyclopentylmalonic acid and ethanol.[1] Subsequent decarboxylation of the diacid can produce cyclopentylacetic acid.[3]

-

Amidation: Reaction with amines results in nucleophilic acyl substitution to form the corresponding amides.[1]

-

Cyclocondensation: this compound reacts with 1,3-dinucleophiles, such as urea or amidines, to form six-membered heterocyclic compounds.[1][6] A notable example is its use in the synthesis of barbiturates.[1]

Reactions Involving the Active Methylene Group

-

Further Alkylation: The remaining proton on the α-carbon can be removed by a strong base to form a new enolate, which can then be reacted with a second alkylating agent.[1]

-

Michael Addition: The enolate of this compound can act as a nucleophile in Michael addition reactions to α,β-unsaturated carbonyl compounds.[1][7]

Applications in Drug Development

The versatility of this compound makes it a valuable building block in medicinal chemistry.[1]

-

Scaffold for Bioactive Molecules: It serves as a starting material for synthesizing compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1]

-

Synthesis of Heterocycles: Many pharmaceuticals contain heterocyclic cores. The ability of this compound to undergo cyclocondensation reactions is crucial for creating these structures, such as pyridones and quinolones.[1][6]

Reaction Pathways Diagram

Caption: Major reaction pathways for this compound.

Conclusion

Diethyl 2-cyclopentylpropanedioate is a cornerstone intermediate in organic synthesis, offering multiple avenues for molecular elaboration. Its straightforward synthesis via malonic ester alkylation and the diverse reactivity of its functional groups make it an indispensable tool for researchers, particularly those in the field of drug discovery and development. The ability to use this compound as a scaffold for complex heterocyclic systems underscores its importance in the synthesis of biologically active molecules.[1]

References

- 1. This compound|Pharmaceutical Intermediate [benchchem.com]

- 2. 1,3-Diethyl 2-cyclopentylpropanedioate | C12H20O4 | CID 249269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 18928-91-1 [amp.chemicalbook.com]

- 4. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 5. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Malonates in Cyclocondensation Reactions [mdpi.com]

- 7. scispace.com [scispace.com]

The Pivotal Role of Ester Functionality in Diethyl Cyclopentylmalonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl cyclopentylmalonate is a versatile diester that serves as a crucial building block in modern organic synthesis, particularly in the realm of pharmaceutical development. Its synthetic utility is primarily dictated by the reactivity of its two ester functionalities and the acidity of the alpha-proton situated between them. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on the central role of its ester groups. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to offer a comprehensive resource for researchers in the field.

Synthesis of this compound

The most common and well-established method for synthesizing this compound is through the malonic ester synthesis.[1][2] This classical approach involves the alkylation of diethyl malonate with a suitable cyclopentyl electrophile, typically a cyclopentyl halide.

Experimental Protocol: Malonic Ester Synthesis

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt) or Sodium Hydride (NaH)

-

Absolute ethanol (if using NaOEt)

-

Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF) (if using NaH)

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Enolate Formation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. Alternatively, sodium hydride is suspended in a dry aprotic solvent like DMF or THF.

-

Diethyl malonate is added dropwise to the base at 0 °C. The mixture is then allowed to warm to room temperature and stirred for one hour to ensure complete formation of the enolate.

-

Alkylation: The reaction mixture is cooled again to 0 °C, and cyclopentyl bromide is added dropwise. After the addition is complete, the reaction is heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitored by TLC).[3]

-

Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NH₄Cl solution and brine, then dried over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation to yield pure this compound.

Data Presentation: Synthesis of Diethyl Alkylmalonates

| Alkyl Halide | Base | Solvent | Yield (%) | Reference |

| Methyl bromide | NaOEt | Ethanol | 79-83 | [4] |

| Ethyl bromide | NaOEt | Ethanol | - | [3] |

| n-Butyl bromide | K₂CO₃ / 18-crown-6 | Dichloromethane | - | [5] |

| Benzyl bromide | NaOEt | Ethanol | - | [3] |

| Cyclopentyl bromide | NaOEt | Ethanol | - | [1] |

Note: Specific yield for cyclopentyl bromide was not found in the provided search results, but the reaction is analogous to other alkylations.

Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reactivity of the Ester Functionalities

The two ester groups in this compound are the primary sites of chemical transformations, allowing for its conversion into a variety of other functional groups and molecular scaffolds. The most significant reactions are hydrolysis and decarboxylation.

Hydrolysis of the Ester Groups

The ester functionalities can be hydrolyzed under either acidic or basic conditions to yield cyclopentylmalonic acid.[6][7]

Principle: In the presence of a strong acid and water, the ester undergoes nucleophilic acyl substitution, where water acts as the nucleophile. The reaction is an equilibrium process.

Experimental Protocol: Acidic Hydrolysis

Materials:

-

This compound

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Water

-

Diethyl ether

Procedure:

-

A mixture of this compound, water, and a catalytic amount of concentrated HCl or H₂SO₄ is heated under reflux.

-

The reaction progress is monitored by TLC. To drive the equilibrium towards the products, a large excess of water is used.[7]

-

Upon completion, the reaction mixture is cooled, and the product is extracted with diethyl ether.

-

The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield cyclopentylmalonic acid.

Principle: This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide, is used to hydrolyze the ester. The initial product is the sodium salt of the carboxylic acid, which is then protonated in a separate acidic workup step.[8]

Experimental Protocol: Basic Hydrolysis

Materials:

-

This compound

-

Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

-

Ethanol/Water mixture

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

This compound is dissolved in a mixture of ethanol and aqueous NaOH solution.

-

The mixture is heated under reflux for several hours.

-

After the reaction is complete, the ethanol is removed by distillation.

-

The remaining aqueous solution is cooled in an ice bath and acidified with concentrated HCl until the pH is acidic.

-

The precipitated cyclopentylmalonic acid is collected by filtration or extracted with diethyl ether.

-

The product is then washed with cold water and dried.

Data Presentation: Comparison of Hydrolysis Methods

| Method | Reagents | Conditions | Product | Key Features |

| Acidic Hydrolysis | Dilute H₂SO₄ or HCl | Reflux | Cyclopentylmalonic Acid | Reversible reaction. |

| Basic Hydrolysis | NaOH or KOH in aq. Ethanol | Reflux | Sodium Cyclopentylmalonate (initially) | Irreversible reaction (saponification).[8] |

Hydrolysis of this compound

Caption: Pathways for the hydrolysis of the ester groups.

Decarboxylation

Following hydrolysis, the resulting cyclopentylmalonic acid can be decarboxylated by heating to yield cyclopentylacetic acid. A more controlled and widely used method for the decarboxylation of malonic esters is the Krapcho decarboxylation.[9]

Principle: The Krapcho decarboxylation is a reaction of esters with a beta electron-withdrawing group, using a salt (commonly a halide) in a polar aprotic solvent, often with a small amount of water, at high temperatures.[9] This method is advantageous as it can be performed directly on the malonic ester without prior hydrolysis and often proceeds under neutral conditions.[9][10]

Experimental Protocol: Krapcho Decarboxylation

Materials:

-

This compound

-

Sodium chloride (NaCl) or Lithium chloride (LiCl)

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

A mixture of this compound, NaCl or LiCl, a small amount of water, and DMSO is heated to a high temperature (typically 140-190 °C).[10]

-

The reaction is monitored by TLC or GC until the starting material is consumed.

-

The reaction mixture is cooled to room temperature and diluted with water.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with water and saturated aqueous NaHCO₃ solution to remove any acidic byproducts, and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

-

The crude product, cyclopentylacetic acid ethyl ester, can be purified by distillation or chromatography. If the corresponding carboxylic acid is desired, a subsequent hydrolysis step is performed.

Krapcho Decarboxylation Pathway

Caption: Mechanism of the Krapcho decarboxylation.

Applications in Drug Development

The ability to introduce a cyclopentylacetic acid moiety or related structures through the reactions of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals.[6]

Synthesis of Barbiturates

A classic application of dialkyl malonates is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants. The synthesis involves the condensation of a disubstituted diethyl malonate with urea.[2]

Reaction Scheme: Barbiturate Synthesis

-

Dialkylation: Diethyl malonate is first dialkylated to introduce the desired side chains.

-

Condensation with Urea: The resulting disubstituted malonate is then condensed with urea in the presence of a strong base like sodium ethoxide. The reaction proceeds through a nucleophilic acyl substitution at both ester carbonyls by the amino groups of urea, followed by cyclization.

Barbiturate Synthesis Pathway

Caption: General scheme for the synthesis of barbiturates.

Conclusion

The ester functionalities of this compound are central to its chemical reactivity and synthetic utility. Through well-established reactions such as hydrolysis and decarboxylation, this versatile building block provides access to a range of important intermediates for the synthesis of complex organic molecules, including active pharmaceutical ingredients. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively utilize this compound in their synthetic endeavors.

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scribd.com [scribd.com]

- 6. This compound|Pharmaceutical Intermediate [benchchem.com]

- 7. US2373011A - Production of malonic acid - Google Patents [patents.google.com]

- 8. homework.study.com [homework.study.com]

- 9. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of Diethyl Cyclopentylmalonate: A Detailed Protocol for Researchers

Application Note: This document provides a comprehensive protocol for the synthesis of diethyl cyclopentylmalonate, a valuable intermediate in the preparation of various organic molecules, including active pharmaceutical ingredients. The described method is a classic malonic ester synthesis, involving the alkylation of diethyl malonate with a cyclopentyl halide. This process is widely applicable in research and development settings for the construction of carbon-carbon bonds and the introduction of a cyclopentyl moiety into a molecular framework.

Introduction

The alkylation of diethyl malonate is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of substituted malonic esters. These products are versatile precursors for a variety of compounds, including carboxylic acids, ketones, and barbiturates. The synthesis of this compound proceeds via the deprotonation of diethyl malonate to form a resonance-stabilized enolate, which then acts as a nucleophile in an SN2 reaction with a cyclopentyl halide. The choice of a suitable base and reaction conditions is critical to ensure high yields and minimize side reactions.

Reaction Scheme

The overall reaction for the synthesis of this compound from diethyl malonate is depicted below:

Quantitative Data

The following table summarizes the typical quantitative data for the synthesis of this compound, based on established procedures for similar alkylations of diethyl malonate.

| Parameter | Value | Notes |

| Reactants | ||

| Diethyl Malonate | 1.0 molar equivalent | |

| Sodium | 1.0 gram-atom equivalent | Used to prepare sodium ethoxide in situ. |

| Absolute Ethanol | Sufficient quantity for solvent | Acts as both solvent and reagent. |

| Cyclopentyl Bromide | 1.0 - 1.1 molar equivalents | The electrophile for the alkylation. |

| Reaction Conditions | ||

| Temperature | Reflux | To ensure the reaction goes to completion. |

| Reaction Time | 2 - 4 hours | Monitored by TLC until consumption of starting material. |

| Product Information | ||

| Product Name | This compound | |

| Molecular Formula | C₁₂H₂₀O₄ | |

| Molecular Weight | 228.28 g/mol | |

| Typical Yield | 60 - 75% | Yield can vary based on reaction scale and purity of reagents. |

| Boiling Point | Approx. 135-140 °C at 15 mmHg |

Experimental Protocols

This protocol is adapted from a well-established procedure for the alkylation of diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (dilute)

-

Sodium bicarbonate solution (saturated)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Mechanical or magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

-

Formation of the Malonate Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise from a dropping funnel with stirring. The addition should be done at a moderate rate to control any exotherm.

-

Alkylation: After the addition of diethyl malonate is complete, add cyclopentyl bromide dropwise to the reaction mixture. Upon addition, the mixture is heated to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed using a rotary evaporator. The remaining residue is partitioned between diethyl ether and water. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by a saturated sodium chloride solution.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield the final product.

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Synthesis of Diethyl Cyclopentylmalonate via Malonic Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of diethyl cyclopentylmalonate, a valuable intermediate in the synthesis of various active pharmaceutical ingredients, through the malonic ester synthesis. The procedure involves the alkylation of diethyl malonate with cyclopentyl bromide. This document outlines the experimental methodology, presents key quantitative data, and includes visualizations of the reaction mechanism and experimental workflow to aid in the successful execution of this synthesis.

Introduction

The malonic ester synthesis is a versatile and widely utilized method in organic chemistry for the preparation of substituted carboxylic acids and their derivatives.[1][2] The reaction proceeds through the deprotonation of an α-carbon of a malonic ester to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[1][3] Subsequent hydrolysis and decarboxylation of the alkylated malonic ester can yield a substituted carboxylic acid.[3][4]

This application note focuses on the synthesis of this compound by the alkylation of diethyl malonate with cyclopentyl bromide.[5] This compound serves as a crucial building block in the development of various pharmaceuticals.[5] The use of a secondary alkyl halide like cyclopentyl bromide presents specific challenges, including potential steric hindrance and competing elimination (E2) reactions, which can affect the reaction rate and overall yield.[6][7] Therefore, careful control of reaction conditions is crucial for a successful synthesis.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

Scheme 1: Malonic Ester Synthesis of this compound

The reaction proceeds through the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl malonate, which is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This results in the formation of a resonance-stabilized enolate ion.[1][3]

-

Nucleophilic Attack (Alkylation): The enolate ion acts as a nucleophile and attacks the electrophilic carbon of cyclopentyl bromide in an SN2 reaction, displacing the bromide ion and forming a new carbon-carbon bond.[3][4]

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound.

3.1. Materials and Equipment

-

Diethyl malonate

-

Cyclopentyl bromide

-

Sodium metal

-

Absolute ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum distillation

3.2. Procedure

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

-

Enolate Formation: Cool the sodium ethoxide solution to room temperature. Add diethyl malonate dropwise to the stirred solution using a dropping funnel. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.

-

Alkylation: To the enolate solution, add cyclopentyl bromide dropwise at a rate that maintains a gentle reflux. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Characterization: Purify the crude product by vacuum distillation. Characterize the purified product by ¹H NMR and ¹³C NMR spectroscopy.

Data Presentation

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate (Molar Equiv.) | 1.0 | [1] |

| Cyclopentyl Bromide (Molar Equiv.) | 1.0-1.2 | [5] |

| Sodium Ethoxide (Molar Equiv.) | 1.0-1.1 | [1] |

| Reaction Conditions | ||

| Solvent | Absolute Ethanol | [5] |

| Reaction Temperature | Reflux | [5] |

| Reaction Time | 2-16 hours | [8] |

| Product | ||

| Product Name | This compound | [5] |

| IUPAC Name | diethyl 2-cyclopentylpropanedioate | [5] |

| Molecular Formula | C₁₂H₂₀O₄ | [5] |

| Molecular Weight | 228.28 g/mol | Calculated |

| Typical Yield | 50-70% (Varies with conditions) | [6][8] |

| Spectroscopic Data (Predicted) | ||

| ¹H NMR (CDCl₃, δ ppm) | ~4.2 (q, 4H, OCH₂CH₃), ~3.2 (d, 1H, CH-cyclopentyl), ~2.3 (m, 1H, CH-cyclopentyl), ~1.7-1.4 (m, 8H, cyclopentyl CH₂), ~1.25 (t, 6H, OCH₂CH₃) | [9] |

| ¹³C NMR (CDCl₃, δ ppm) | ~169 (C=O), ~61 (OCH₂CH₃), ~55 (CH-CO), ~45 (CH-cyclopentyl), ~30 (cyclopentyl CH₂), ~25 (cyclopentyl CH₂), ~14 (OCH₂CH₃) | [10][11] |

Mandatory Visualizations

References

- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound|Pharmaceutical Intermediate [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Sciencemadness Discussion Board - Synthesis of diethyl diethylmalonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. rsc.org [rsc.org]

- 10. DIETHYL SEC-BUTYLMALONATE(83-27-2) 13C NMR [m.chemicalbook.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573) [hmdb.ca]

Application Notes and Protocols: Synthesis of Diethyl Cyclopentylmalonate via Michael Addition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of diethyl cyclopentylmalonate through the Michael addition reaction. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Here, we focus on the addition of diethyl malonate (the Michael donor) to 2-cyclopenten-1-one (the Michael acceptor). This reaction is pivotal for creating functionalized cyclopentane rings, which are common structural motifs in pharmaceuticals and natural products. This document outlines both catalyzed and base-mediated protocols, presents quantitative data for reaction optimization, and illustrates the general experimental workflow.

Introduction